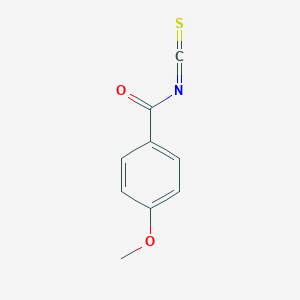

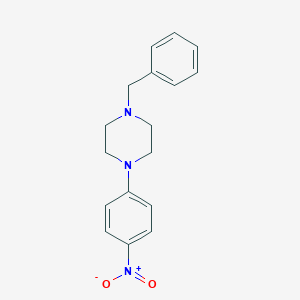

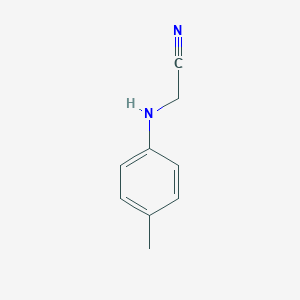

((4-Methylphenyl)amino)acetonitrile

Overview

Description

Synthesis Analysis

The synthesis of related α-aminonitrile compounds has been explored through various methods. For instance, a fluorinated α-aminonitrile compound was synthesized following a 'green protocol' and characterized using elemental, spectral, and X-ray crystallographic analyses . Another approach involved the solvent-free synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls using the grindstone method, which proved to be simple, efficient, and environmentally friendly . Additionally, the direct catalytic addition of acetonitrile to α-iminoesters has been documented as a method to synthesize α,α-disubstituted α-amino acids, highlighting the versatility of acetonitrile in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of α-aminonitrile compounds has been extensively studied. The equilibrium geometry, vibrational, and NMR analyses of a fluorinated α-aminonitrile were performed using DFT-B3LYP/6-311++G(d,p) method, which provided insights into the spectral features of the compound . In another study, the structures of (4-nitrophenyl)acetonitrile and its carbanion were investigated using quantitative IR spectra and ab initio force field calculations, revealing significant spectral and structural changes upon conversion to the carbanion .

Chemical Reactions Analysis

Chemical reactions involving acetonitrile derivatives have been analyzed in various studies. The aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with cyclic secondary amines in acetonitrile suggested a catalytic six-membered cyclic transition state, as evidenced by Brønsted-type plots and entropy of activation measurements . Electrochemical oxidation of sterically hindered 4-aminobiphenyls in acetonitrile was also studied, with the electron transfer leading to the formation of radical cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives are closely related to their molecular structure and reactivity. The study of the fluorinated α-aminonitrile compound revealed various molecular descriptors and reactivity surfaces, which explained the reactivity of the molecule . The electrochemical study provided insights into the formal potentials and their correlation with Hammett substituent constants, which are important for understanding the thermodynamics of the oxidation reactions .

Scientific Research Applications

Astrophysical Research

- Formation in Astrophysical Conditions : A study by Danger et al. (2011) explored the formation of aminoacetonitrile through Strecker synthesis in astrophysical-like conditions. This compound is significant as it was detected in SgrB2, a molecular cloud, and could be a precursor to the amino acid glycine in astrophysical environments.

Chemical Synthesis and Characterization

- Synthesis of Fluorine-Containing Pyrroles : A study by Okada et al. (1992) detailed a method for synthesizing N-β-trifluoroacetylvinyl amino acid esters, α-aminoacetophenones, and aminoacetonitriles. These compounds are precursors for creating fluorine-containing pyrroles.

- Synthesis of Organic NLO Material : Gao et al. (2006) discussed the synthesis of N-(4-nitrophenyl)-N-methyl-2-aminoacetonitrile, an organic nonlinear optical (NLO) material, highlighting its solubility and crystallization techniques (Gao et al., 2006).

Materials Science and Engineering

- Corrosion Inhibition in Metals : Research by Yadav et al. (2016) explored pyranopyrazole derivatives, including compounds related to aminoacetonitrile, as inhibitors for mild steel corrosion in acidic environments.

- Application in Electrochemical Studies : Schwarz et al. (2003) conducted voltammetric and spectroelectrochemical studies on 4-aminophenol derivatives, including aminoacetonitrile, in different media, contributing to electrochemical research (Schwarz et al., 2003).

Energetic Materials Research

- Precursor for Energetic Compounds : A study by Kumar et al. (2017) detailed how aminoacetonitrile can be used to create nitrogen-rich stable and insensitive asymmetric N-methylene-C linked tetrazole-based energetic compounds.

Mechanism of Action

- Aminoacetonitrile is the organic compound with the formula H₂N−CH₂−C≡N . It exists as a colorless liquid and is unstable at room temperature due to the incompatibility of the amine nucleophile and the nitrile electrophile .

- Its methyl proton is faintly acidic (pKa = 31.3 in DMSO), allowing it to be deprotonated and act as a nucleophile. Additionally, cleavage of the H₃C-CN bond generates •CN radicals .

- As a common solvent in organic synthesis, acetonitrile is widely used due to its enrichment, low price, and excellent solvent properties .

- One notable application involves the synthesis of arylacrylonitriles using acetonitrile as a building block. In this process, copper(II) acetate (Cu(OAc)₂) serves as the catalyst, and acetonitrile acts as both the solvent and the CN source .

- The reaction likely proceeds as follows:

- Aminoacetonitrile’s involvement in various organic reactions makes it an important synthon. Its reactivity stems from its ability to act as a nucleophile and generate radicals .

- Unfortunately, detailed pharmacokinetic data for aminoacetonitrile are scarce. However, its properties, such as high relative permittivity (εr = 36) and good conductivity, contribute to its utility in various reactions .

- The molecular and cellular effects of aminoacetonitrile’s action remain an area of study. Its reactivity suggests potential applications in the synthesis of nitrogen-containing compounds or nitrile-containing compounds .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Future Directions

The application of acetonitrile in organic synthesis has seen significant advances in recent years . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name |

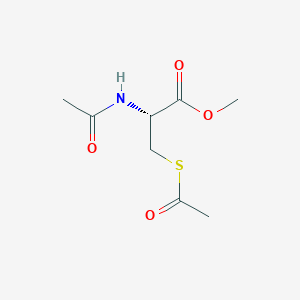

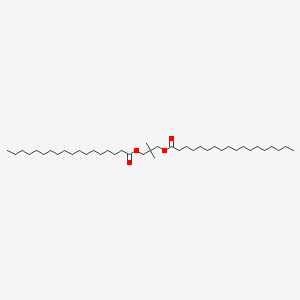

2-(4-methylanilino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDENRXHJQSFQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168268 | |

| Record name | ((4-Methylphenyl)amino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16728-84-0 | |

| Record name | 2-[(4-Methylphenyl)amino]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((4-Methylphenyl)amino)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC6859 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ((4-Methylphenyl)amino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-methylphenyl)amino]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-Tolylamino)acetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VJB5U8GQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.